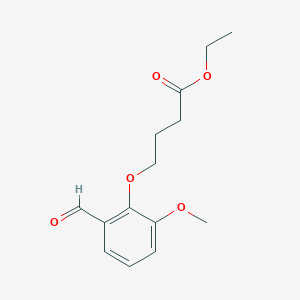
Cadmium methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium methacrylate is a chemical compound that combines cadmium, a heavy metal, with methacrylate, an ester of methacrylic acid. This compound is of significant interest due to its unique properties and potential applications in various fields, including materials science, chemistry, and environmental science. This compound is known for its ability to form polymers and nanocomposites, which can be utilized in a range of industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cadmium methacrylate can be synthesized through various chemical reactions. One common method involves the reaction of cadmium salts, such as cadmium chloride or cadmium acetate, with methacrylic acid or its derivatives. The reaction typically occurs in an aqueous or organic solvent under controlled temperature and pH conditions. For example, cadmium chloride can react with methacrylic acid in the presence of a base to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The resulting product is then purified through processes such as filtration, crystallization, and drying to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Cadmium methacrylate undergoes various chemical reactions, including:
Polymerization: this compound can polymerize to form poly(methyl methacrylate) (PMMA) composites, which are used in various applications.
Coordination Reactions: this compound can form coordination complexes with other ligands, which can alter its chemical and physical properties.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization of this compound in solvents like 1,4-dioxane.
Coordination Reactions: Ligands such as thiourea and ethylene glycol dimethacrylate are used to form coordination complexes with this compound.
Major Products Formed:
Poly(methyl methacrylate) Composites: These composites exhibit enhanced thermal and mechanical properties and are used in various industrial applications.
Coordination Complexes: These complexes have unique optical and electronic properties, making them useful in materials science and nanotechnology.
Applications De Recherche Scientifique
Cadmium methacrylate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism by which cadmium methacrylate exerts its effects involves several molecular targets and pathways:
Oxidative Stress: Cadmium ions can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components.
Signal Transduction: this compound can interfere with cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to altered cellular functions.
Epigenetic Modifications: Cadmium ions can cause changes in DNA methylation and histone modifications, affecting gene expression and cellular behavior.
Comparaison Avec Des Composés Similaires
Cadmium methacrylate can be compared with other similar compounds, such as:
Cadmium Sulfide (CdS): Both compounds contain cadmium, but cadmium sulfide is primarily used in optoelectronics and photonics.
Poly(methyl methacrylate) (PMMA): While PMMA is a polymer, this compound is a monomer that can be polymerized to form PMMA composites.
Lead Methacrylate: Similar to this compound, lead methacrylate can form polymers and composites, but it has different chemical and physical properties due to the presence of lead.
This compound stands out due to its unique combination of cadmium and methacrylate, which imparts specific properties and applications that are distinct from other similar compounds.
Propriétés
Numéro CAS |
24345-60-6 |
|---|---|
Formule moléculaire |
C8H10CdO4 |
Poids moléculaire |
282.58 g/mol |
Nom IUPAC |
cadmium(2+);2-methylprop-2-enoate |
InChI |
InChI=1S/2C4H6O2.Cd/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 |
Clé InChI |
ZQHSKJWQHAFJFT-UHFFFAOYSA-L |
SMILES canonique |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Cd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2,8-dihydro-1H-pyrimido[5,4-e][1,2,4]triazine-5-thione](/img/structure/B12654203.png)

![10,11,21,22,23,24,25,26-Octachloro-3,3,7,7,14,14,18,18-octakis-phenyl-3,7,14,18-tetraphosphoniatricyclo[18.2.2.29,12]hexacosa-1(22),9(26),10,12(25),20,23-hexaene](/img/structure/B12654208.png)
